molecular formula C21H19N5O4 B2825153 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 899953-75-4

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2825153
CAS RN: 899953-75-4
M. Wt: 405.414
InChI Key: JONBLALZKWPMLD-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a molecular imaging agent and cancer therapy drug.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound that may be involved in the synthesis of various biologically active molecules. In the realm of synthetic chemistry, compounds similar to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide have been synthesized for various purposes, including the development of new materials and the study of molecular interactions. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves reactions that bear resemblance to the potential synthetic routes for N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, highlighting the compound's relevance in the synthesis of complex molecules with potential biological activities (Atanassov et al., 2002).

Molecular Complex Formation

Research on similar compounds has explored their ability to form molecular complexes, which is crucial for understanding the drug-receptor interactions and the development of pharmaceutical agents. For example, the study of solvates and salts of nitrofurantoin, a known antibiotic, with various pyridyl bases and 4-aminobenzamide demonstrates the compound's potential in forming stable molecular complexes, which can lead to the discovery of new solid forms of pharmaceuticals with enhanced properties (Vangala et al., 2013).

Biological Activity Studies

The structural features of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide suggest its potential use in the study of biological activities. For instance, compounds with similar structural motifs have been synthesized and evaluated for their anticonvulsant properties, demonstrating the importance of such structures in the development of new therapeutic agents (Bailleux et al., 1995). Moreover, the nitrosation of related compounds has been studied, providing insights into their chemical reactivity and potential applications in medicinal chemistry (Loeppky & Cui, 1998).

Antidiabetic Activity and Structural Analysis

Further exploration into the reactivity of compounds bearing structural similarities to N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide has led to the discovery of new compounds with potential antidiabetic activity. The synthesis and analysis of spiropyrazolinium salts have revealed promising samples with significant biological activity, highlighting the potential of such compounds in therapeutic applications (Kayukova et al., 2022).

Patent Analysis and Novel Crystalline Forms

The study of patents related to pharmaceutical compounds provides valuable insights into the innovation and development of new drugs. The analysis of patents involving pyridazino compounds has shed light on their potential applications in various therapeutic areas, including cardiovascular, nephrotropic, and neuroprotective treatments (Habernickel, 2002). Additionally, the discovery of novel crystalline forms of related compounds emphasizes the importance of solid-state chemistry in enhancing the properties and efficacy of pharmaceuticals (Norman, 2008).

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(16-2-1-3-18(14-16)26(28)29)22-17-6-4-15(5-7-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONBLALZKWPMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide

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